1,2-Benzenediamine-15N2
Overview
Description
1,2-Benzenediamine-15N2, also known as o-phenylenediamine-15N2, is a chemical compound that has two nitrogen atoms in the benzene ring . It serves as both a catalyst and an inhibitor in biochemical reactions, offering insights into reaction dynamics . Environmental chemists use it to track nitrogen-containing pollutants in soil and water .
Synthesis Analysis
The synthesis of 1,2-Benzenediamine-15N2 involves the transamination of N, N-dimethyl enaminones with (S)-quininamine . The 1,2-benzenediamine-type catalysts were prepared in 3 steps from (S)-quininamine and ortho-fluoronitrobenzene derivatives .Molecular Structure Analysis
The molecular formula of 1,2-Benzenediamine-15N2 is C6H8N2 . The 3D structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
1,2-Benzenediamine-15N2 has been used in the synthesis of novel chiral H-bond donor bifunctional organocatalysts . Its organocatalytic activity was evaluated in the Michael addition of acetylacetone to trans-β-nitrostyrene .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2-Benzenediamine-15N2 can be found in the NIST/TRC Web Thermo Tables . These include data on triple point temperature, normal boiling temperature, critical temperature and pressure, density, enthalpy of phase transition, enthalpy of vaporization or sublimation, heat capacity at saturation pressure, heat capacity at constant pressure, enthalpy, and entropy .Scientific Research Applications
Application 1: Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts
- Scientific Field : Organic Chemistry, specifically Organocatalysis .
- Summary of the Application : 1,2-Benzenediamine is used in the synthesis of bifunctional, noncovalent organocatalysts. These organocatalysts are based on the chiral (1R,2R)-cyclohexane-1,2-diamine scaffold containing a 1,2-benzenediamine H-bond donor .
- Methods of Application or Experimental Procedures : A four-step synthesis process was developed. The process involved nucleophilic aromatic substitution of the 2-fluoronitrobenzene derivative with the commercial (1R,2R)-cyclohexane-1,2-diamine. This was followed by selective alkylation of the primary amino group, reduction of the aromatic nitro group, and final derivatization of the primary aromatic amino group. The final step involved acylation, sulfonation, reductive alkylation, and arylation, leading to the four subtypes of organocatalysts .
- Results or Outcomes : The prepared organocatalysts were tested in the Michael addition of acetylacetone to trans-β-nitrostyrene. The addition product was yielded with incomplete conversions (up to 93%) and enantioselectivities of up to 41% ee .
Application 2: Preparation of 15−15N2-Enriched Water for Nitrogen Fixation Assessments
- Scientific Field : Microbiology, specifically Nitrogen Fixation .
- Summary of the Application : 1,2-Benzenediamine-15N2 is used in the preparation of 15−15N2-enriched water for nitrogen fixation assessments. This method was proposed as a modification to the commonly used 15N2 tracer assay for the determination of dinitrogen (N2) fixation, which can underestimate the activity of aquatic N2-fixing organisms .
- Methods of Application or Experimental Procedures : The procedure involves filling sterile-filtered water into serum bottles and adding 15−15N2 gas to the water in amounts exceeding the standard N2 solubility, followed by vigorous agitation (vortex mixing ≥ 5 min). Optionally, water can be degassed at low-pressure (≥950 mbar) for 10 min prior to the 15−15N2 gas addition to indirectly enhance the 15−15N2 concentration .
- Results or Outcomes : The final 15N-atom% excess was 5% after replacing 2–5% of the incubation volume with 15−15N2-enriched water .
Application 3: Synthesis of Chiral H-Bond Donor Bifunctional Organocatalysts
- Scientific Field : Organic Chemistry, specifically Organocatalysis .
- Summary of the Application : 1,2-Benzenediamine is used in the synthesis of chiral H-bond donor bifunctional organocatalysts based on a chiral (S)-quininamine scaffold and enaminone or 1,2-benzenediamine scaffolds as HBDs .
- Methods of Application or Experimental Procedures : The synthesis involves the creation of 24 novel chiral H-bond donor bifunctional organocatalysts based on a chiral (S)-quininamine scaffold and enaminone or 1,2-benzenediamine scaffolds as HBDs .
- Results or Outcomes : The synthesized organocatalysts were evaluated in a Michael addition model of acetylacetone to trans-β-nitrostyrene .
Safety And Hazards
Future Directions
properties
IUPAC Name |
benzene-1,2-di(15N2)amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c7-5-3-1-2-4-6(5)8/h1-4H,7-8H2/i7+1,8+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYOCULIXLDCMW-BFGUONQLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[15NH2])[15NH2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Benzenediamine-15N2 |
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